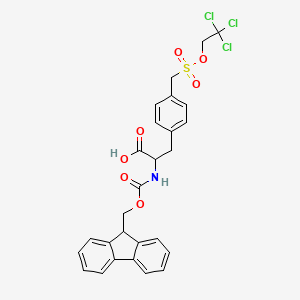
Boc-Leu-ψ(CH2NH)Leu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Leu-psi(CH2NH)Leu-OH is a synthetic peptide derivative of Leucine enkephalin, an endogenous opioid peptide that plays a crucial role in pain management and mood regulation. This compound has garnered significant attention in medical research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Boc-Leu-psi(CH2NH)Leu-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in modulating biological processes such as pain signaling and mood regulation.
Medicine: Explored for its potential therapeutic applications in pain management and mood disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Leu-psi(CH2NH)Leu-OH typically involves the following steps:
Protection of Amino Groups: The amino groups of the leucine residues are protected using tert-butyloxycarbonyl (Boc) groups.
Formation of the Psi Bond: The psi (CH2NH) bond is introduced between the leucine residues through a reductive amination reaction.
Coupling Reaction: The protected leucine residues are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Boc protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of Boc-Leu-psi(CH2NH)Leu-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Leu-psi(CH2NH)Leu-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the psi (CH2NH) bond.
Substitution: The Boc protecting groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as trifluoroacetic acid (TFA) for Boc group removal.
Major Products Formed
Hydrolysis: Leucine residues and smaller peptide fragments.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Deprotected or functionalized peptide derivatives.
Mécanisme D'action
The mechanism of action of Boc-Leu-psi(CH2NH)Leu-OH involves its interaction with opioid receptors in the nervous system. The compound mimics the activity of endogenous opioid peptides, binding to these receptors and modulating pain and mood signaling pathways. This interaction leads to the activation of downstream signaling cascades that result in analgesic and mood-regulating effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Leucine enkephalin: The parent compound from which Boc-Leu-psi(CH2NH)Leu-OH is derived.
Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH: Another synthetic peptide with a similar psi bond structure.
Uniqueness
Boc-Leu-psi(CH2NH)Leu-OH is unique due to its specific psi (CH2NH) bond, which imparts distinct chemical and biological properties. This bond enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications.
Propriétés
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGKJRVDWFEBEO-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Fmoc-[D]Leu-OH](/img/structure/B613611.png)






